Propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate
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Overview
Description
Propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate is an organic compound with the molecular formula C27H28O12 It is known for its complex structure, which includes multiple aromatic rings and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate typically involves the reaction of propane-2,2-diyldibenzene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer ester groups.
Substitution: The aromatic rings in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The ester groups in the compound can undergo hydrolysis, releasing acetic acid and other products that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylpropane: This compound has a similar structure but lacks the ester groups present in propane-2,2-diyldibenzene-4,1,2,3-tetrayl hexaacetate.
Benzoxazines: These compounds contain aromatic rings and nitrogen atoms, and they share some chemical properties with this compound.
Uniqueness
This compound is unique due to its multiple ester groups and complex aromatic structure. These features give it distinct chemical properties and make it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C27H28O12 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[2,3-diacetyloxy-4-[2-(2,3,4-triacetyloxyphenyl)propan-2-yl]phenyl] acetate |
InChI |
InChI=1S/C27H28O12/c1-13(28)34-21-11-9-19(23(36-15(3)30)25(21)38-17(5)32)27(7,8)20-10-12-22(35-14(2)29)26(39-18(6)33)24(20)37-16(4)31/h9-12H,1-8H3 |
InChI Key |
ALNSNXUANCBZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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